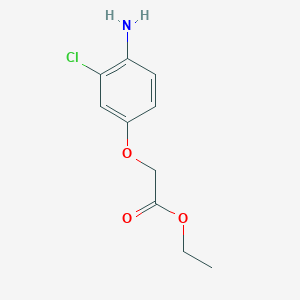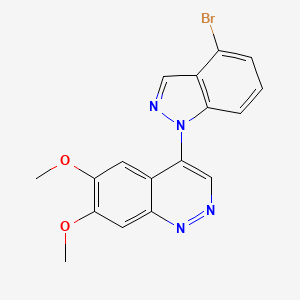
4-(4-Bromo-1H-indazol-1-YL)-6,7-dimethoxycinnoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Bromo-1H-indazol-1-YL)-6,7-dimethoxycinnoline is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cinnoline core substituted with a bromo-indazole moiety and methoxy groups, making it a subject of study for its chemical reactivity and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-1H-indazol-1-YL)-6,7-dimethoxycinnoline typically involves multi-step organic reactions. One common approach is to start with the preparation of the indazole derivative, followed by its coupling with a cinnoline precursor. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
4-(4-Bromo-1H-indazol-1-YL)-6,7-dimethoxycinnoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromo group in the indazole moiety can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted indazole-cinnoline compounds.
科学的研究の応用
4-(4-Bromo-1H-indazol-1-YL)-6,7-dimethoxycinnoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 4-(4-Bromo-1H-indazol-1-YL)-6,7-dimethoxycinnoline involves its interaction with molecular targets such as enzymes and receptors. The bromo-indazole moiety can bind to active sites of enzymes, inhibiting their activity. The methoxy groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets. Pathways involved include inhibition of kinase activity and modulation of signal transduction pathways.
類似化合物との比較
Similar Compounds
- 4-Bromo-1H-indazole
- 6,7-Dimethoxycinnoline
- 1-(4-Bromo-1H-indazol-1-yl)ethanone
Uniqueness
4-(4-Bromo-1H-indazol-1-YL)-6,7-dimethoxycinnoline is unique due to its combined structural features of both indazole and cinnoline moieties. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets compared to its individual components.
特性
CAS番号 |
947694-53-3 |
|---|---|
分子式 |
C17H13BrN4O2 |
分子量 |
385.2 g/mol |
IUPAC名 |
4-(4-bromoindazol-1-yl)-6,7-dimethoxycinnoline |
InChI |
InChI=1S/C17H13BrN4O2/c1-23-16-6-10-13(7-17(16)24-2)21-19-9-15(10)22-14-5-3-4-12(18)11(14)8-20-22/h3-9H,1-2H3 |
InChIキー |
JQOSOPWZYUXGRP-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)C(=CN=N2)N3C4=C(C=N3)C(=CC=C4)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,3R,4R,5S)-3,4,5-Tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]-1-piperidineethanol](/img/structure/B13863578.png)

![(3S,13S)-3-hydroxy-13-methyl-2,3,4,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B13863603.png)
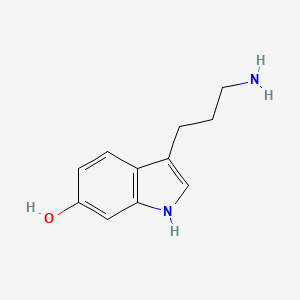
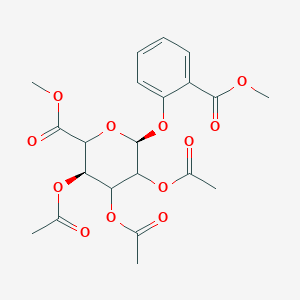
![[1-[Bis(Benzyloxy)methyl]cyclopropyl]methanol](/img/structure/B13863623.png)

![2-Hydroxy-2[4-(hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetic Acid](/img/structure/B13863630.png)

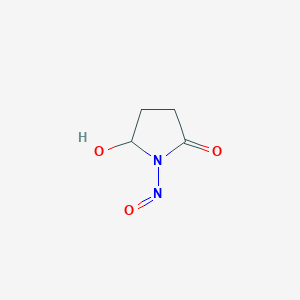

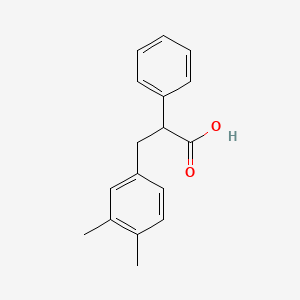
![3-Azabicyclo[3.1.0]hexane-2-carboxamide, N-[3-amino-1-(cyclobutylmethyl)-2-hydroxy-3-oxopropyl]-3-[(2S)-2-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dime thyl-, (1R,2S,5S)-](/img/structure/B13863653.png)
